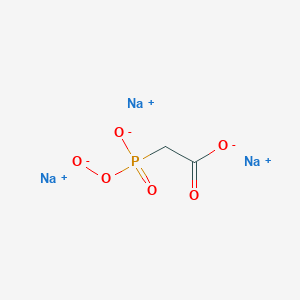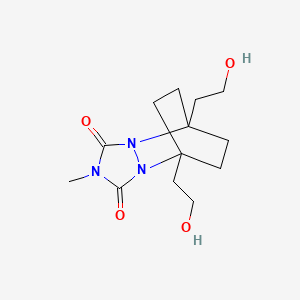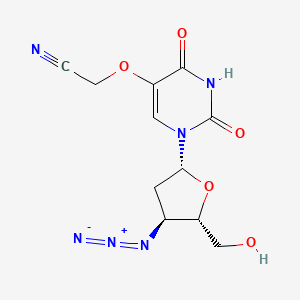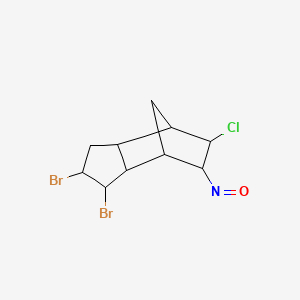
Acetic acid, hydroxyphosphono-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, hydroxyphosphono-, trisodium salt is a chemical compound with the molecular formula
C2H4Na3O6P
. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in water treatment processes, particularly in preventing scale formation and corrosion in cooling water systems .Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, hydroxyphosphono-, trisodium salt typically involves the reaction of acetic acid with phosphorous acid and sodium hydroxide. The reaction proceeds as follows:
CH3COOH+H3PO3+3NaOH→C2H4Na3O6P+2H2O
This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in precise stoichiometric ratios and subjected to controlled heating and stirring. The resulting solution is then purified through filtration and evaporation to obtain the final product in solid form .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, hydroxyphosphono-, trisodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Under specific conditions, it can be reduced to simpler phosphonate compounds.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus trichloride are used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate and phosphate derivatives, which have applications in different chemical processes .
Applications De Recherche Scientifique
Acetic acid, hydroxyphosphono-, trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in analytical chemistry to bind metal ions.
Biology: It serves as a buffer in biochemical assays and experiments.
Medicine: It is investigated for its potential use in drug formulations and as a component in medical diagnostics.
Mécanisme D'action
The compound exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it prevents the formation of insoluble metal salts that can cause scale and corrosion. The molecular targets include calcium, magnesium, and iron ions, which are common contributors to scale formation in water systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Nitrilotriacetic acid (NTA): Similar in function but with different chemical properties.
Phosphonobutane tricarboxylic acid (PBTC): Used in similar applications but with different efficiency and stability profiles.
Uniqueness
Acetic acid, hydroxyphosphono-, trisodium salt is unique due to its specific combination of phosphonate and carboxylate groups, which provide excellent chelating properties and stability under a wide range of pH conditions. This makes it particularly effective in industrial water treatment applications compared to other chelating agents.
Propriétés
Numéro CAS |
78620-07-2 |
|---|---|
Formule moléculaire |
C2H2Na3O6P |
Poids moléculaire |
221.98 g/mol |
Nom IUPAC |
trisodium;2-[oxido(oxidooxy)phosphoryl]acetate |
InChI |
InChI=1S/C2H5O6P.3Na/c3-2(4)1-9(6,7)8-5;;;/h5H,1H2,(H,3,4)(H,6,7);;;/q;3*+1/p-3 |
Clé InChI |
PLVJYSAWBBKJQL-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])P(=O)([O-])O[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)


![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)



![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)

